1-((Benzyloxy)methyl)cyclopropanecarbaldehyde
Description
1-((Benzyloxy)methyl)cyclopropanecarbaldehyde (C₁₂H₁₄O₂) is a cyclopropane-derived aldehyde featuring a benzyloxymethyl substituent. The cyclopropane ring introduces significant ring strain, while the aldehyde group confers electrophilic reactivity, making this compound a versatile intermediate in organic synthesis. Its applications include serving as a precursor for pharmaceuticals, agrochemicals, and chiral ligands due to the stereochemical rigidity of the cyclopropane moiety .
Synthesis typically involves cyclopropanation of allyl benzyl ether derivatives followed by oxidation to introduce the aldehyde group. The benzyl ether moiety enhances solubility in organic solvents, facilitating purification and downstream reactions.
Properties
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAZJJITMLCYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under inert atmosphere conditions and at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored under an inert atmosphere and at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-((Benzyloxy)methyl)cyclopropane-1-methanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is used in a wide range of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: It is used in the development of new pharmaceuticals due to its unique structural properties.
Material Science: It is utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an intermediate in chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Structural Analogs with Varying Functional Groups
Benzyl Glycidyl Ether (C₁₀H₁₂O₂) :
This compound shares the benzyloxymethyl group but replaces the cyclopropane-aldehyde system with an epoxide (oxirane). The epoxide’s ring strain drives nucleophilic ring-opening reactions, contrasting with the aldehyde’s electrophilic reactivity. Benzyl glycidyl ether is widely used in epoxy resin formulations and crosslinking agents .
Cyclopropanecarbaldehyde (C₄H₆O) :
Lacking the benzyloxymethyl group, this simpler analog exhibits higher volatility and reduced steric hindrance. Its reactivity in aldol condensations and Grignard reactions is well-documented, but it lacks the solubility and stability imparted by the benzyl ether in the target compound.
Aromatic Ether Derivatives
Benzyl 4-Aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂): Though structurally distinct (piperidine core vs. cyclopropane), this compound highlights the role of benzyl ethers in modulating pharmacokinetic properties. Its primary use is in peptide synthesis and as a building block for kinase inhibitors .
Data Table: Comparative Properties
Research Findings and Reactivity Insights
- Electrophilic Reactivity : The aldehyde group in this compound participates in Schiff base formation, enabling its use in asymmetric catalysis. In contrast, Benzyl Glycidyl Ether’s epoxide undergoes nucleophilic attack by amines or thiols, forming crosslinked networks .
- Stability: The benzyl ether in the target compound enhances stability against hydrolysis compared to non-aromatic ether analogs. However, the aldehyde group remains sensitive to oxidation, necessitating inert storage conditions.
Biological Activity
1-((Benzyloxy)methyl)cyclopropanecarbaldehyde, with the chemical formula C₁₂H₁₄O₂ and CAS number 288401-39-8, is a cyclopropane derivative featuring an aldehyde functional group. Its unique structure, characterized by the presence of a benzyloxy group, enhances its chemical reactivity and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
This compound is primarily utilized as an intermediate in the synthesis of Montelukast, a medication for asthma and allergies. Its synthesis typically involves multiple steps, employing solvents such as dichloromethane under controlled temperatures to achieve desired yields and purity levels.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various downstream effects. For instance, it could inhibit key enzymes in metabolic pathways or disrupt cellular signaling processes.
Anticancer Potential
The cyclopropane moiety has been associated with anticancer activity in various studies. Compounds like this compound may serve as lead compounds in drug discovery programs targeting cancer cells. The structural features that allow for further modifications can enhance biological activity or improve pharmacokinetic properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated that derivatives of cyclopropane compounds inhibited bacterial growth effectively. |
| Study B | Anticancer Activity | Reported that certain cyclopropane derivatives induced apoptosis in cancer cell lines. |
| Study C | Synthesis Applications | Highlighted the utility of this compound as an intermediate for synthesizing biologically active compounds. |
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Cyclopropane ring + benzyloxy + aldehyde | Intermediate for Montelukast |
| Cyclopropanecarboxaldehyde | Cyclopropane ring + aldehyde | Lacks benzyloxy group |
| Benzyloxyacetaldehyde | Benzyloxy + acetaldehyde | Different carbon skeleton |
| Montelukast | Complex structure with multiple functional groups | Therapeutic agent for asthma |
This comparison illustrates the unique position of this compound within its class of compounds, emphasizing its role as a valuable intermediate in medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for 1-((benzyloxy)methyl)cyclopropanecarbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclopropanation of allylic precursors followed by benzyloxymethylation. For example, a two-step approach:
Cyclopropanation : Use a transition-metal catalyst (e.g., Rh(II)) with diazo compounds to form the cyclopropane ring .
Benzyloxymethylation : React the cyclopropane intermediate with benzyl chloromethyl ether under basic conditions (e.g., K₂CO₃ in DMF).
Q. Critical Parameters :
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
- Spectroscopy :
- ¹H NMR : Key signals include δ 9.8 ppm (aldehyde proton), δ 4.5–4.7 ppm (benzyloxy methylene), and cyclopropane protons (δ 1.2–1.5 ppm) .
- IR : Confirm aldehyde C=O stretch at ~1720 cm⁻¹ and benzyl ether C-O at ~1100 cm⁻¹ .
Validation : Compare retention times and spectral data with literature or commercial standards (if available) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model cyclopropanation transition states. Predict regioselectivity and steric effects of substituents .
- Solvent Effects : Simulate solvation energies in polar vs. nonpolar solvents to guide solvent selection (e.g., DMF vs. toluene) .
- Case Study : A 2023 study demonstrated that DFT-predicted activation energies for Rh-catalyzed cyclopropanation aligned with experimental yields (±5%) .
Q. What strategies resolve contradictions in stability data for aldehydes with cyclopropane moieties?
Methodological Answer :
- Stability Challenges : Aldehydes are prone to oxidation or polymerization. Cyclopropane rings may undergo ring-opening under acidic/basic conditions .
- Resolution Workflow :
- Controlled Stability Assays : Monitor degradation via HPLC under varying pH, temperature, and light exposure.
- Additive Screening : Test stabilizers (e.g., BHT, ascorbic acid) to inhibit oxidation .
- Mechanistic Studies : Use LC-MS to identify degradation products (e.g., cyclopropane ring-opened acids) .
Example : A 2024 study found that 0.1% BHT in storage solutions reduced aldehyde degradation from 25% to <5% over 30 days .
Q. How can researchers design biological activity assays for derivatives of this compound?
Methodological Answer :
- Target Selection : Prioritize enzymes/receptors sensitive to aldehyde electrophilicity (e.g., caspases, kinases) .
- Assay Protocols :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination) .
- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in macrophage models .
- Data Interpretation : Normalize activity to control aldehydes (e.g., benzaldehyde) to isolate cyclopropane effects .
Table : Representative Bioactivity Data (Hypothetical)
| Derivative | DPPH IC₅₀ (µM) | COX-2 Inhibition (%) |
|---|---|---|
| Parent Compound | 120 ± 10 | 35 ± 5 |
| Nitro-substituted | 45 ± 3 | 65 ± 7 |
Data Contradiction Analysis
Q. How to address discrepancies in reported cyclopropane ring stability during derivatization?
Methodological Answer :
- Root Cause Analysis :
- Case Study : A 2023 paper showed that electron-donating groups (e.g., -OMe) on the benzyloxy moiety reduced ring-opening by 40% compared to -NO₂ derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
